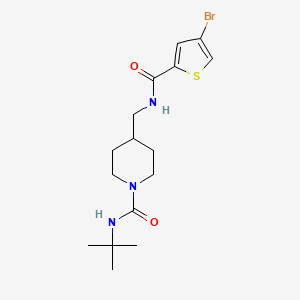

4-((4-bromothiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Description

This compound is a piperidine-1-carboxamide derivative featuring a bromothiophene-2-carboxamido methyl substituent at the 4-position of the piperidine ring and a tert-butyl group on the carboxamide nitrogen. Its structure combines a heterocyclic thiophene moiety with a bulky tert-butyl group, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.

Properties

IUPAC Name |

4-[[(4-bromothiophene-2-carbonyl)amino]methyl]-N-tert-butylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrN3O2S/c1-16(2,3)19-15(22)20-6-4-11(5-7-20)9-18-14(21)13-8-12(17)10-23-13/h8,10-11H,4-7,9H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQYERRCWNLENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-bromothiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide, often abbreviated as BTMP, is a notable compound within the class of piperidine derivatives. Its unique structural features, including a piperidine ring, a bromothiophene moiety, and a carboxamide group, contribute to its diverse biological activities. This article delves into the biological activity of BTMP, highlighting its antimicrobial, antioxidant, and anti-inflammatory properties.

Chemical Structure

The molecular structure of BTMP can be represented as follows:

Antimicrobial Activity

BTMP has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a candidate for novel antibiotic development. This broad-spectrum efficacy positions BTMP as a promising agent in combating bacterial infections .

Antioxidant Properties

The compound exhibits antioxidant properties , which are crucial in mitigating oxidative stress—a contributing factor in various diseases, including neurodegenerative disorders and cardiovascular diseases. The antioxidant activity of BTMP may help in protecting cells from damage caused by free radicals .

Anti-inflammatory Effects

BTMP has been shown to possess anti-inflammatory effects , making it a potential therapeutic agent for conditions characterized by inflammation. Its ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of BTMP, it is essential to compare it with structurally similar compounds. The following table summarizes key features and biological activities of selected compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-(2-amino phenyl)piperidine-1-carboxylate | Piperidine ring, amino substitution | Anticancer properties |

| Tert-butyl 4-(bromophenyl)piperidine-1-carboxylate | Brominated phenyl instead of thiophene | Potential anti-inflammatory effects |

| 4-(trifluoromethyl)phenyl piperidine derivatives | Trifluoromethyl group enhances lipophilicity | Increased potency against specific targets |

The distinct combination of the bromothiophene moiety with the piperidine structure in BTMP provides unique pharmacological properties that are not fully replicated by other compounds in its class.

Case Studies

Recent studies have highlighted the potential applications of BTMP in various therapeutic areas:

- Antimicrobial Research : A study published in 2023 demonstrated that BTMP inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating resistant bacterial infections .

- Neuroprotective Studies : Another investigation focused on the antioxidant properties of BTMP, revealing its ability to reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegenerative diseases .

- Inflammation Models : In vitro studies showed that BTMP significantly reduced pro-inflammatory cytokine production in macrophage cultures, supporting its application in inflammatory disease management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-((4-bromothiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide with key analogs from the evidence, focusing on substituents, molecular features, and synthesis yields:

Key Structural and Functional Differences:

Bromine in the thiophene may enhance halogen bonding interactions, differing from chlorine in compound 18 or methyl groups in 20 .

N-Substituents: The tert-butyl group on the carboxamide nitrogen likely increases steric bulk and lipophilicity compared to smaller groups like ethoxy (K784-8455) or aminoethyl (6) .

Synthetic Yields :

- Piperidine-benzimidazolone derivatives (e.g., 18 , 20 ) show high yields (86–90%) via isocyanate coupling, suggesting robustness in similar reactions . The target compound’s synthesis may require optimization due to the thiophene’s reactivity.

Research Findings and Implications

- Biological Activity : Piperidine-carboxamides with halogenated aryl groups (e.g., 18 , 41 ) show promise as selective inhibitors, suggesting the target compound could exhibit similar or enhanced activity .

- Metabolic Stability : The tert-butyl group may improve metabolic stability relative to compounds with smaller N-substituents (e.g., 6 ) but could reduce solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((4-bromothiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling 4-bromothiophene-2-carboxylic acid with a piperidine scaffold bearing a tert-butyl carboxamide group. Key steps include:

- Amide Bond Formation : Use coupling agents like HATU or EDCI/HOBt for efficient activation of the carboxylic acid .

- Protection/Deprotection : The tert-butyl group is introduced via Boc-protection to prevent side reactions during synthesis; TFA or HCl in dioxane is used for deprotection .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of coupling agent) and solvent polarity (e.g., DMF for solubility) to enhance yields .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare H and C NMR spectra with tert-butyl-protected piperidine derivatives (e.g., δ 1.4 ppm for tert-butyl protons) .

- Mass Spectrometry : Confirm molecular weight via HRMS, ensuring the bromine isotope pattern (1:1 ratio for M and M+2 peaks) is observed .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethyl acetate/hexane mixtures and analyzing unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å for similar piperidine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-bromothiophene moiety in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO) to assess electronic effects .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to correlate substituent effects with IC values .

- Computational Modeling : Perform docking studies using software like AutoDock to analyze bromine’s interaction with hydrophobic binding pockets .

Q. What experimental strategies can resolve contradictions between computational predictions and observed biological data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate computational results (e.g., MD simulations) with SPR (surface plasmon resonance) to measure binding kinetics .

- Metabolite Profiling : Use LC-HRMS to identify potential off-target interactions or metabolic degradation products that explain discrepancies .

- Crystallographic Validation : Co-crystallize the compound with its target protein to confirm binding modes predicted in silico .

Q. How can researchers investigate the metabolic stability of the tert-butyl carboxamide group in vivo?

- Methodological Answer :

- Isotope Labeling : Synthesize a C-labeled tert-butyl variant and track its metabolism via mass spectrometry in rodent plasma .

- Enzyme Incubations : Incubate the compound with liver microsomes (human/rat) and quantify tert-butyl cleavage products using HPLC .

- Comparative Studies : Benchmark against analogs with alternative protecting groups (e.g., benzyl or PMB) to assess stability differences .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal dose-response curve (Hill equation) using GraphPad Prism to calculate EC/IC .

- Error Handling : Apply bootstrap resampling to estimate confidence intervals for parameters like Hill slope .

- Outlier Detection : Use Grubbs’ test to identify and exclude anomalous data points from replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.